molecular formula C11H13BrClNO2 B8301658 2-(5-Bromo-pyridin-2-yl)-5-chloro-pentanoic acid methyl ester

2-(5-Bromo-pyridin-2-yl)-5-chloro-pentanoic acid methyl ester

Cat. No. B8301658
M. Wt: 306.58 g/mol
InChI Key: BVYGFYNMOODUGP-UHFFFAOYSA-N
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Patent
US08202866B2

Procedure details

To a solution of 2-(5-Bromo-pyridin-2-yl)-5-chloro-pentanoic acid methyl ester (2.0 g, 6.5 mmol) in THF/MeOH (5/1) 30 mL, LiOH.H2O (1.092 g, 26 mmol.) was added. After the solution was stirred at room temperature for 16 h, the solution was neutralized with 2N HCl to pH 5-6. The mixture was evaporated to dryness under reduced pressure, then EtOAc (50 mL) was added. The organic layer was washed with brine, dried with Na2SO4, filtered, and evaporated to obtain of an oil product without further purification. MS: calc'd 291 (MH+), exp 291 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
1.092 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[CH:4]([C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][N:10]=1)[CH2:5][CH2:6][CH2:7][Cl:8].O[Li].O.Cl>C1COCC1.CO>[Br:15][C:12]1[CH:13]=[CH:14][C:9]([CH:4]([CH2:5][CH2:6][CH2:7][Cl:8])[C:3]([OH:16])=[O:2])=[N:10][CH:11]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(C(CCCCl)C1=NC=C(C=C1)Br)=O
Name
LiOH.H2O
Quantity
1.092 g
Type
reactant
Smiles
O[Li].O
Name
THF MeOH
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the solution was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
EtOAc (50 mL) was added
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain of an oil product without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC=1C=CC(=NC1)C(C(=O)O)CCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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